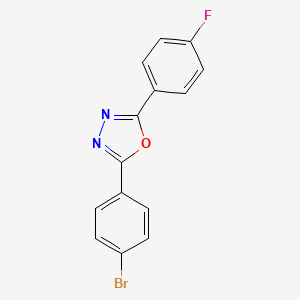![molecular formula C6H9NO3S B12907029 5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one CAS No. 89661-23-4](/img/structure/B12907029.png)
5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring with an ethylsulfinylmethyl substituent. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one typically involves the cycloaddition of nitrile oxides with alkenesThe reaction conditions often require a catalyst such as copper(I) or ruthenium(II) to facilitate the process .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including 5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one, often involve metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . Microwave-assisted synthesis is one such method that has been explored for its efficiency and eco-friendliness.
Análisis De Reacciones Químicas
Types of Reactions
5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Leads to the formation of reduced isoxazole derivatives.
Substitution: Results in various substituted isoxazole compounds.
Aplicaciones Científicas De Investigación
5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-3-isoxazolamine: Another isoxazole derivative with similar structural features.
N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides: Compounds with similar biological activities.
Uniqueness
5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one is unique due to its ethylsulfinylmethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
89661-23-4 |
|---|---|
Fórmula molecular |
C6H9NO3S |
Peso molecular |
175.21 g/mol |
Nombre IUPAC |
5-(ethylsulfinylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H9NO3S/c1-2-11(9)4-5-3-6(8)7-10-5/h3H,2,4H2,1H3,(H,7,8) |
Clave InChI |
NCSXTFKPXUXJQS-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)CC1=CC(=O)NO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


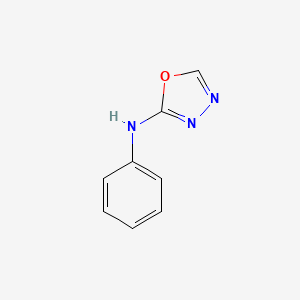

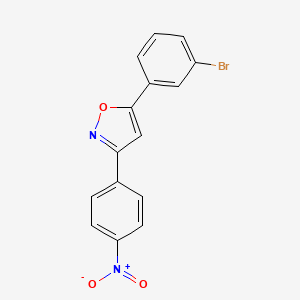
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
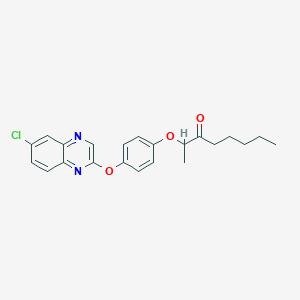
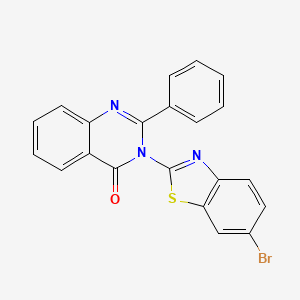

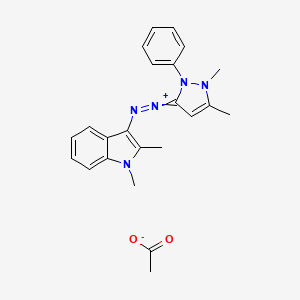
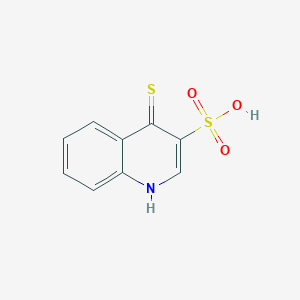
![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)
![1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline](/img/structure/B12906993.png)
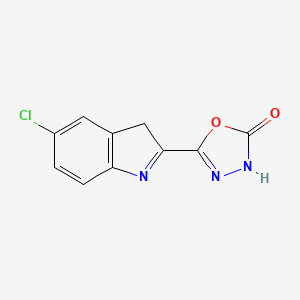
![3-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907001.png)
